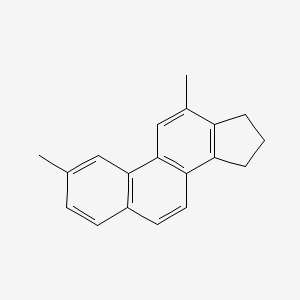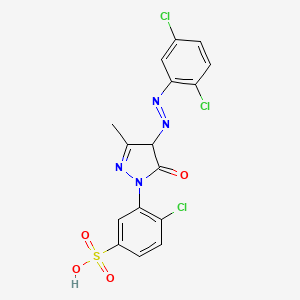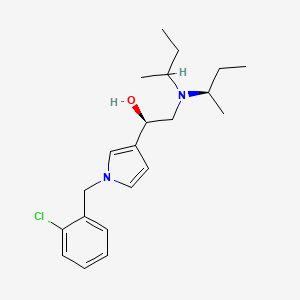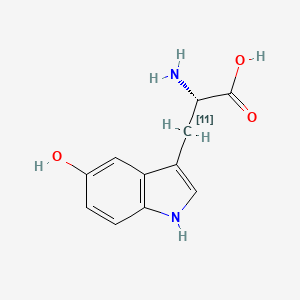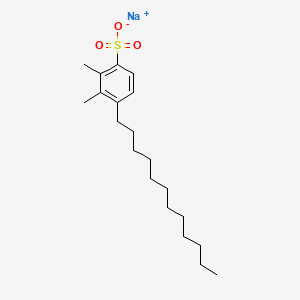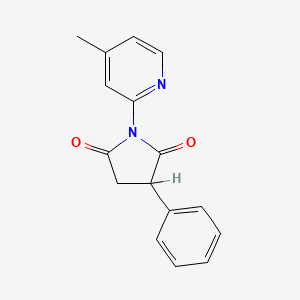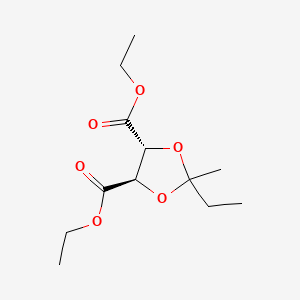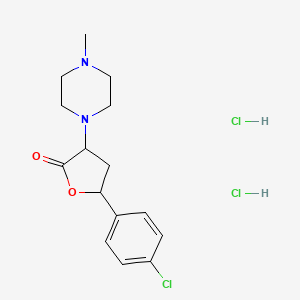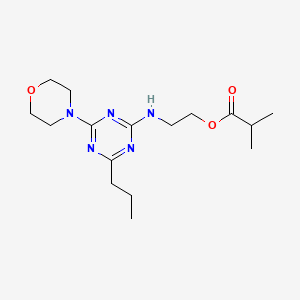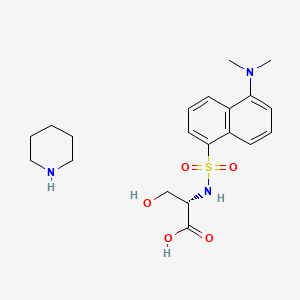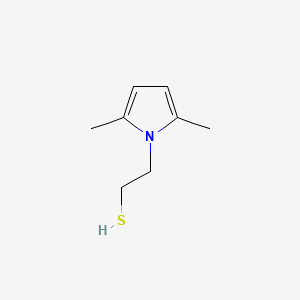
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound has two methyl groups attached to the pyrrole ring at positions 2 and 5, and an ethanethiol group attached to the nitrogen atom at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with ethanethiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation setups are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles.
Applications De Recherche Scientifique
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrrole derivatives with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be compared with other similar pyrrole derivatives, such as 2,5-dimethylpyrrole and 1H-pyrrole-1-ethanol These compounds share the pyrrole core but differ in their substituents, leading to variations in their chemical properties and applications
List of Similar Compounds
2,5-Dimethylpyrrole
1H-Pyrrole-1-ethanol
2,5-Dimethyl-1H-pyrrole-1-ethanethiol
Propriétés
Numéro CAS |
153686-98-7 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C8H13NS/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 |
Clé InChI |
CBMNWFJMFNLKQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


